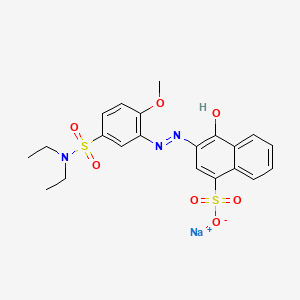
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate: is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.
相似化合物的比较
- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Sodium 2-((4-aminophenyl)azo)benzenesulphonate
- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate
Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.
属性
CAS 编号 |
85721-12-6 |
|---|---|
分子式 |
C21H22N3NaO7S2 |
分子量 |
515.5 g/mol |
IUPAC 名称 |
sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI 键 |
FTJTTXCWVYOVRK-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


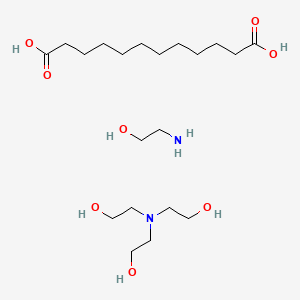
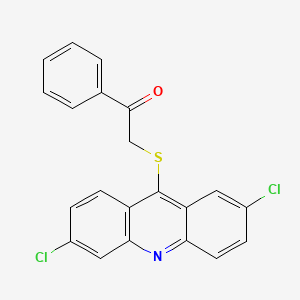



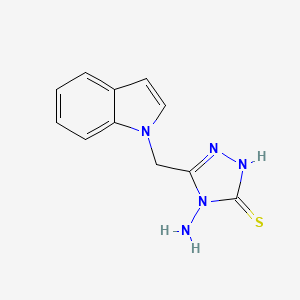
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
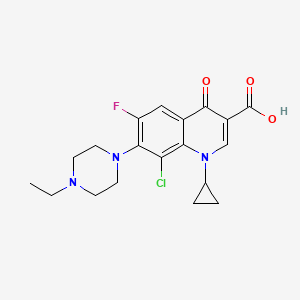
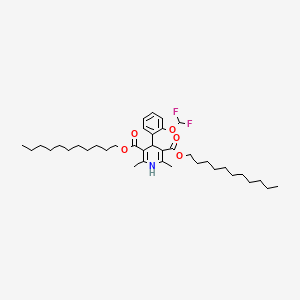
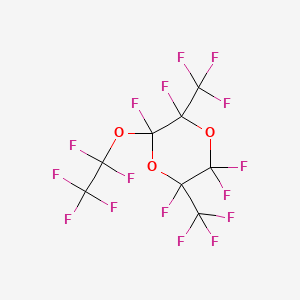
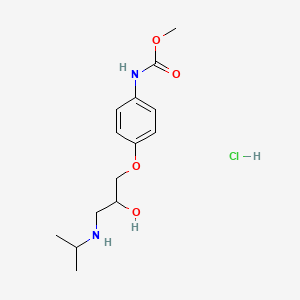


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
